Cas no 851990-04-0 (N-(2,5-difluorophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide)

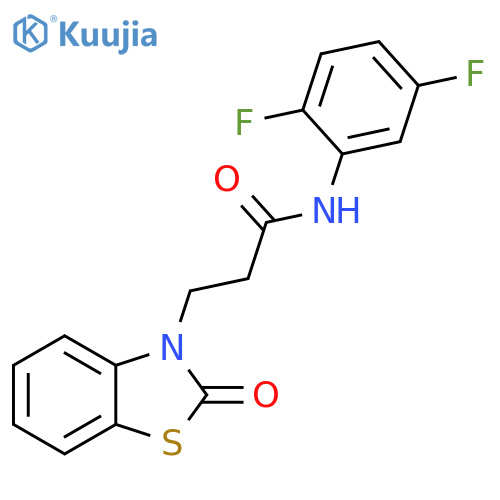

851990-04-0 structure

商品名:N-(2,5-difluorophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide

N-(2,5-difluorophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide 化学的及び物理的性質

名前と識別子

-

- N-(2,5-difluorophenyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide

- 3(2H)-Benzothiazolepropanamide, N-(2,5-difluorophenyl)-2-oxo-

- N-(2,5-difluorophenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide

- Z111715478

- N-(2,5-DIFLUOROPHENYL)-3-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)PROPANAMIDE

- F0643-0420

- 851990-04-0

- SR-01000907472-1

- AKOS001142394

- N-(2,5-difluorophenyl)-3-(2-oxo(3-hydrobenzothiazol-3-yl))propanamide

- SR-01000907472

- N-(2,5-difluorophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide

-

- インチ: 1S/C16H12F2N2O2S/c17-10-5-6-11(18)12(9-10)19-15(21)7-8-20-13-3-1-2-4-14(13)23-16(20)22/h1-6,9H,7-8H2,(H,19,21)

- InChIKey: BVNOHFIMCISIKD-UHFFFAOYSA-N

- ほほえんだ: S1C2=CC=CC=C2N(CCC(NC2=CC(F)=CC=C2F)=O)C1=O

計算された属性

- せいみつぶんしりょう: 334.05875513g/mol

- どういたいしつりょう: 334.05875513g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 23

- 回転可能化学結合数: 4

- 複雑さ: 465

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 74.7Ų

- 疎水性パラメータ計算基準値(XlogP): 2.9

じっけんとくせい

- 密度みつど: 1.459±0.06 g/cm3(Predicted)

- 酸性度係数(pKa): 12.60±0.70(Predicted)

N-(2,5-difluorophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0643-0420-20mg |

N-(2,5-difluorophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide |

851990-04-0 | 90%+ | 20mg |

$99.0 | 2023-07-28 | |

| Life Chemicals | F0643-0420-5μmol |

N-(2,5-difluorophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide |

851990-04-0 | 90%+ | 5μmol |

$63.0 | 2023-07-28 | |

| Life Chemicals | F0643-0420-10μmol |

N-(2,5-difluorophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide |

851990-04-0 | 90%+ | 10μmol |

$69.0 | 2023-07-28 | |

| Life Chemicals | F0643-0420-20μmol |

N-(2,5-difluorophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide |

851990-04-0 | 90%+ | 20μmol |

$79.0 | 2023-07-28 | |

| Life Chemicals | F0643-0420-30mg |

N-(2,5-difluorophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide |

851990-04-0 | 90%+ | 30mg |

$119.0 | 2023-07-28 | |

| Life Chemicals | F0643-0420-50mg |

N-(2,5-difluorophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide |

851990-04-0 | 90%+ | 50mg |

$160.0 | 2023-07-28 | |

| Life Chemicals | F0643-0420-5mg |

N-(2,5-difluorophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide |

851990-04-0 | 90%+ | 5mg |

$69.0 | 2023-07-28 | |

| Life Chemicals | F0643-0420-4mg |

N-(2,5-difluorophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide |

851990-04-0 | 90%+ | 4mg |

$66.0 | 2023-07-28 | |

| Life Chemicals | F0643-0420-3mg |

N-(2,5-difluorophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide |

851990-04-0 | 90%+ | 3mg |

$63.0 | 2023-07-28 | |

| Life Chemicals | F0643-0420-10mg |

N-(2,5-difluorophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide |

851990-04-0 | 90%+ | 10mg |

$79.0 | 2023-07-28 |

N-(2,5-difluorophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide 関連文献

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

851990-04-0 (N-(2,5-difluorophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide) 関連製品

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量